![molecular formula C21H19ClN8O B13379167 4-hydroxybenzaldehyde [4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13379167.png)
4-hydroxybenzaldehyde [4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
4-Hydroxybenzaldehyde [4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines various functional groups, including aldehyde, hydroxyl, chloroanilino, pyrazolyl, and triazinyl groups
Preparation Methods
The synthesis of 4-hydroxybenzaldehyde [4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone involves multiple steps:
Formation of 4-hydroxybenzaldehyde: This can be prepared by the reaction of phenol with chloroform, followed by hydrolysis of the resulting hydroxy benzal chlorides.
Synthesis of 4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine: This intermediate can be synthesized through a series of reactions involving the appropriate aniline, pyrazole, and triazine derivatives.
Condensation Reaction: The final step involves the condensation of 4-hydroxybenzaldehyde with the synthesized triazine derivative under suitable conditions to form the desired hydrazone compound.
Chemical Reactions Analysis
4-Hydroxybenzaldehyde [4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the aldehyde group, to form alcohols using reducing agents such as sodium borohydride.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The hydrazone group can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Scientific Research Applications
4-Hydroxybenzaldehyde [4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 4-hydroxybenzaldehyde [4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde [4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone can be compared with other similar compounds:
4-Hydroxybenzaldehyde: A simpler compound with similar aldehyde and hydroxyl groups but lacking the complex triazine and pyrazole moieties.
4-(4-Chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine: This compound shares the triazine and pyrazole groups but lacks the hydrazone linkage and aldehyde group.
Properties
Molecular Formula |
C21H19ClN8O |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-[(E)-[[4-(4-chloroanilino)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H19ClN8O/c1-13-11-14(2)30(29-13)21-26-19(24-17-7-5-16(22)6-8-17)25-20(27-21)28-23-12-15-3-9-18(31)10-4-15/h3-12,31H,1-2H3,(H2,24,25,26,27,28)/b23-12+ |
InChI Key |
VHVCCINPRWFJRK-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)O)NC4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)O)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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